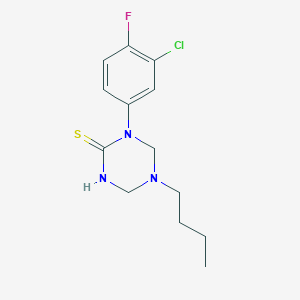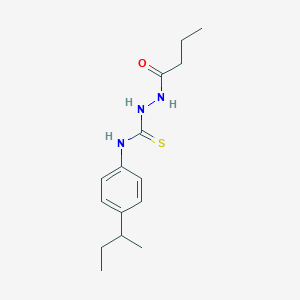![molecular formula C27H31NO3S2 B4632373 isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4632373.png)
isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves several key steps, including conjugate addition reactions and regioselective synthesis methods. For instance, Gaul and Seebach (2002) described conjugate addition of lithiated compounds to cinnamoyl derivatives to prepare enantiomerically pure diols, a method potentially adaptable for synthesizing structurally complex thiophenes (Gaul & Seebach, 2002). Xu et al. (2000) discussed regioselective synthesis and electron impact mass spectral fragmentation differentiation of isopropylthio and phenylthiosuccinic acid esters, highlighting techniques relevant for synthesizing and analyzing thiophene derivatives (Xu, Wang, Zhang, & Huang, 2000).
Molecular Structure Analysis
Molecular structure analysis often employs X-ray crystallography and NMR spectroscopy. Grauer and König (2009) synthesized and characterized new α-amino acids using NMR, MS, and X-ray, demonstrating approaches applicable for analyzing the molecular structure of complex thiophene derivatives (Grauer & König, 2009).
Chemical Reactions and Properties
Chemical reactions involving thiophene derivatives can include acylation, formylation, and other transformations. Gol'dfarb and Konstantinov (1958) explored acetylation and formylation products of thiophene derivatives, providing insights into the reactivity of such compounds (Gol'dfarb & Konstantinov, 1958). Additionally, photoinduced acylotropic rearrangements and reactions with nucleophilic agents demonstrate the complex chemical behavior of thiophene compounds (Rybalkin et al., 2001).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and boiling point, can be influenced by their molecular structure. Studies on related compounds, like those by Balaban et al. (2004), offer methods for analyzing these properties through experimental and theoretical approaches (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for understanding the behavior of thiophene derivatives. For example, Pettinari et al. (1999) detailed the synthesis and characterization of coordination compounds derived from barium(II), which can shed light on the coordination chemistry of thiophene derivatives (Pettinari, Marchetti, Cingolani, Leonesi, Troyanov, & Drozdov, 1999).
Wissenschaftliche Forschungsanwendungen
Conjugate Addition Reactions
The conjugate addition of lithiated compounds to cinnamoyl derivatives, including those with bulky substituents, demonstrates the synthetic utility of such compounds in the preparation of enantiomerically pure 1,4-diols. These reactions can achieve high yields and diastereoselectivities, showcasing the compound's relevance in stereocontrolled synthesis. The methylene sulfonyl (MeS) group in the 1,4-adducts can be replaced, facilitating the recovery of chiral auxiliaries and access to diverse hydroxycarbonyl derivatives and substituted diols in enantiomerically pure forms. This highlights the compound's contribution to advancing synthetic methodologies and enantioselective synthesis (C. Gaul, D. Seebach, 2002).
Electronic Structure and Conductivity
The modification of electronic structures through the introduction of bulky substituents in organic semiconductors has been explored, with implications for the design of molecular metals and conductors. This research illustrates the potential of using sterically hindered compounds to control solid-state structures and charge mobility, offering insights into the steric effects on electronic properties and conductivity. Such studies contribute to the understanding of molecular materials' electronic behavior, with applications in organic electronics and materials science (Agathe Filatre-Furcate et al., 2016).
Photodegradation Studies
The compound's photodegradation in water and its transformation into significant products have been investigated, shedding light on the environmental fate of such chemicals. These studies provide valuable information on the degradation pathways and kinetics under sunlight exposure, crucial for assessing the environmental impact and designing more eco-friendly chemical agents. Understanding the photolysis mechanisms in different aqueous environments helps in predicting the compound's behavior in natural waters and potential ecological risks (Y. Keum et al., 2002).
Catalysis and Polymerization
The synthesis and characterization of metal complexes derived from compounds bearing bulky substituents, and their application in ethylene polymerization, highlight the role of such compounds in catalysis. These studies expand the toolkit for polymer chemists, offering new avenues for the synthesis of polymers with controlled properties. The exploration of these compounds as catalysts or cocatalysts contributes to the development of novel polymerization strategies, potentially leading to materials with unique properties and applications in various industries (Jennifer Houghton et al., 2008).
Eigenschaften
IUPAC Name |
propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO3S2/c1-17(2)31-26(30)24-23(19-12-14-20(15-13-19)27(4,5)6)18(3)33-25(24)28-22(29)16-32-21-10-8-7-9-11-21/h7-15,17H,16H2,1-6H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKXTSRFQLDOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C(=O)OC(C)C)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide](/img/structure/B4632310.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4632312.png)
![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)
![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)

![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)
![N-[2-(3-nitrophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4632353.png)

![7-(2-furyl)-N-[2-(phenylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632364.png)



![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B4632396.png)